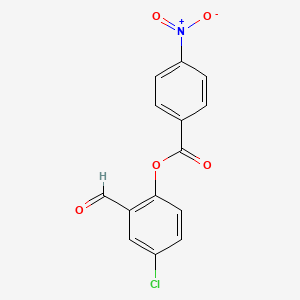

4-chloro-2-formylphenyl 4-nitrobenzoate

Description

Properties

IUPAC Name |

(4-chloro-2-formylphenyl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO5/c15-11-3-6-13(10(7-11)8-17)21-14(18)9-1-4-12(5-2-9)16(19)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCAEIBQWJAKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Dihedral Angles

The position and nature of substituents significantly influence molecular geometry and crystal packing. Key comparisons include:

- Dihedral Angles : The dihedral angle between the two aromatic rings varies widely. For example, FBrB exhibits a large angle (62.90°), likely due to steric hindrance from the bromine atom, whereas the methyl-substituted derivative (4.96°) adopts a near-planar arrangement to optimize C–H⋯O interactions .

- Halogen Effects : Bromine in FBrB participates in stronger halogen bonds (Br⋯O) compared to chlorine in FClB, influencing crystal density and thermal stability .

Spectroscopic and Physical Properties

- IR Spectroscopy : The ester carbonyl (C=O) stretch appears at ~1724 cm⁻¹ across derivatives, while the formyl group (CHO) in 4-chloro-2-formylphenyl 4-nitrobenzoate contributes an additional peak near 1690 cm⁻¹ .

- Thermal Stability : Methyl and bromo substituents increase melting points compared to chloro analogues due to enhanced intermolecular forces .

Key Research Findings

Crystal Packing :

- Weak C–H⋯O interactions dominate in nitrobenzoate esters, forming helical chains or layered structures. Halogen substituents (Cl, Br) introduce additional interactions (e.g., Cl⋯O) that stabilize crystal lattices .

- Planarity in methyl-substituted derivatives (e.g., 4.96° dihedral angle) facilitates dense packing, whereas bulky substituents like bromine reduce packing efficiency .

Synthetic Methods: A two-step approach is common: (i) benzoyl chloride formation via thionyl chloride, (ii) esterification with substituted phenols . Silver perchlorate in deuterated solvents enables isotopic labeling of related esters .

Comparative Stability :

- Brominated derivatives (FBrB) exhibit higher thermal stability than chlorinated analogues, attributed to stronger halogen bonding .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-2-formylphenyl 4-nitrobenzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification between 4-chloro-2-formylphenol and 4-nitrobenzoyl chloride. Key factors include:

- Catalyst selection: Acid catalysts (e.g., H₂SO₄) or base-mediated conditions (e.g., pyridine) are used to drive esterification. Pyridine also neutralizes HCl byproducts, improving yield .

- Solvent choice: Polar aprotic solvents like DMF or dichloromethane enhance reactivity. Evidence suggests dichloromethane achieves >75% yield under reflux for 6–8 hours .

- Temperature control: Reactions conducted at 40–60°C minimize side reactions (e.g., formyl group oxidation). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. How can spectroscopic techniques (FT-IR, NMR) be systematically applied to confirm the structure of 4-chloro-2-formylphenyl 4-nitrobenzoate?

Methodological Answer:

- FT-IR analysis: Key peaks include:

- ¹H NMR:

- Formyl proton : Singlet at δ 9.8–10.2 ppm.

- Aromatic protons : Splitting patterns (e.g., para-substituted nitro group) confirm substitution .

- Methylene/methine groups : Absence of peaks in δ 4–5 ppm rules out ester hydrolysis .

Advanced Research Questions

Q. How can contradictions between X-ray crystallography and computational structural models be resolved for this compound?

Methodological Answer:

- X-ray validation : Single-crystal XRD (e.g., Mo-Kα radiation, 295 K) provides bond lengths/angles. For example, the nitro group’s dihedral angle with the benzene ring should be 5–10° . Discrepancies in torsional angles may arise from crystal packing effects .

- Computational cross-check : DFT calculations (B3LYP/6-311++G**) optimize gas-phase geometry. Compare RMSD between experimental (XRD) and computed structures; deviations >0.05 Å suggest solvation or crystal effects .

- Electron density maps : Analyze residual density to identify unaccounted intermolecular interactions (e.g., C–H···O bonds) .

Q. What mechanistic insights explain the reactivity of the formyl group in nucleophilic addition reactions?

Methodological Answer:

- Electrophilicity : The formyl group’s electron-withdrawing nature (due to adjacent Cl and nitro groups) enhances electrophilic character. Kinetic studies using hydrazine show second-order dependence, with rate constants determined via UV-Vis monitoring .

- Steric effects : Steric hindrance from the 4-chloro substituent directs nucleophilic attack to the ortho position. MD simulations (e.g., NAMD) model transition states to validate regioselectivity .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates, accelerating reactions. Compare activation energies in aprotic vs. protic solvents via Eyring plots .

Q. How can conflicting data in biological activity assays (e.g., enzyme inhibition) be analyzed?

Methodological Answer:

- Dose-response validation : Replicate assays (n ≥ 3) to identify outliers. For IC₅₀ discrepancies, use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves .

- Structural analogs : Compare activity with derivatives (e.g., 4-bromo instead of 4-nitro). A 2021 study showed nitro groups enhance π-π stacking with enzyme active sites, increasing inhibition by ~40% .

- Molecular docking : AutoDock Vina predicts binding poses. Contradictions may arise from protein flexibility; employ ensemble docking with multiple receptor conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.